molecular formula C11H16OS B7894717 (2-(Butylthio)phenyl)methanol

(2-(Butylthio)phenyl)methanol

Cat. No.: B7894717
M. Wt: 196.31 g/mol
InChI Key: QMIJIJXJCMJENR-UHFFFAOYSA-N
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Description

(2-(Butylthio)phenyl)methanol is an organic compound characterized by a phenyl ring substituted with a butylthio group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Butylthio)phenyl)methanol typically involves the nucleophilic aromatic substitution of a halogenated phenyl compound with a butylthio group, followed by the reduction of the resulting intermediate to introduce the methanol group. One common method involves the use of Grignard reagents, where a butylthio-substituted phenyl magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (2-(Butylthio)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

(2-(Butylthio)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-(Butylthio)phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the butylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • (2-(Methylthio)phenyl)methanol
  • (2-(Ethylthio)phenyl)methanol
  • (2-(Propylthio)phenyl)methanol

Comparison: (2-(Butylthio)phenyl)methanol is unique due to the length of its butylthio group, which can influence its hydrophobicity and reactivity compared to its shorter-chain analogs. This can result in different biological activities and chemical properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

(2-butylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIJIJXJCMJENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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